An In-Depth Technical Guide to 2-(4-Bromophenyl)quinoxaline: Chemical Properties, Structure, and Biological Relevance
An In-Depth Technical Guide to 2-(4-Bromophenyl)quinoxaline: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of 2-(4-Bromophenyl)quinoxaline. Furthermore, it delves into the biological significance of the broader class of quinoxaline derivatives, with a focus on their anticancer mechanisms, to inform and support ongoing research and development efforts.
Core Chemical and Physical Properties
2-(4-Bromophenyl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a 4-bromophenyl group. Its key chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₉BrN₂ |
| Molecular Weight | 285.14 g/mol [1] |
| Appearance | Light yellow or yellow solid/powder[1][2] |
| Melting Point | 133-138 °C[2], 136–139°C |
| Boiling Point | Predicted: 493.1 ± 40.0 °C at 760 Torr |
| Solubility | Soluble in chloroform and ethanol[1] |
| CAS Number | 5021-45-4[2] |
Structural Characteristics
The structural attributes of 2-(4-Bromophenyl)quinoxaline have been elucidated through single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the quinoxaline and bromophenyl rings.
| Crystal Data Parameter | Value |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/c |
| Cell Dimensions | a = 13.959(3) Å, b = 5.9031(12) Å, c = 14.497(3) Å, β = 109.53(3)°[1] |
| Dihedral Angle | The dihedral angle between the benzene and quinoxaline rings is 2.1(2)°[1] |
Spectroscopic Data
The identity and purity of 2-(4-Bromophenyl)quinoxaline can be confirmed using various spectroscopic techniques. Representative ¹H and ¹³C NMR data are presented below.
¹H NMR (300 MHz, CDCl₃): δ (ppm) 9.24 (s, 1H), 8.02–8.11 (m, 2H), 7.74–7.76 (m, 2H), 7.63–7.66 (m, 2H).
¹³C NMR (75 MHz, CDCl₃): δ (ppm) 150.48, 142.70, 142.10, 141.57, 135.47, 132.25, 130.40, 129.73, 129.51, 129.09, 128.89, 124.91.
Experimental Protocols
Synthesis of 2-(4-Bromophenyl)quinoxaline
A common and effective method for the synthesis of 2-(4-Bromophenyl)quinoxaline involves the condensation of a 1,2-diamine with an α-haloketone.[3]
Materials:
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Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde
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Benzene-1,2-diamine
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Ethanol
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Chloroform
Procedure: [1]
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A suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) in ethanol (5 ml) is stirred at room temperature.
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the resulting precipitate is filtered off.
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The solid is washed with cold ethanol and then dried.
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The crude product is purified to yield 2-(4-Bromophenyl)quinoxaline as a light yellow solid.
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Crystals suitable for single-crystal X-ray analysis can be grown by the slow evaporation of a solution in a 1:1 mixture of chloroform and ethanol.
Biological Activity and Anticancer Mechanisms of Quinoxaline Derivatives
Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including potent anticancer properties.[4][5] Their mechanisms of action are diverse and often involve the modulation of critical cellular pathways.
Inhibition of Topoisomerase II
Certain quinoxaline-based compounds have been identified as inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and repair.[6] By inhibiting this enzyme, these compounds can induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[6]
Modulation of Signaling Pathways
Quinoxaline derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer. One such pathway is the Hypoxia-Inducible Factor-1α (HIF-1α) signaling cascade. Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α promotes the transcription of genes involved in angiogenesis, cell survival, and metastasis. Some quinoxaline compounds have been found to suppress the accumulation of HIF-1α, thereby inhibiting these cancer-promoting processes.
Below is a diagram illustrating the simplified HIF-1α signaling pathway, which can be a target for quinoxaline-based anticancer agents.
Caption: Simplified HIF-1α signaling pathway under normoxic and hypoxic conditions, and potential inhibition by quinoxaline derivatives.
Conclusion
2-(4-Bromophenyl)quinoxaline serves as a valuable scaffold in the development of novel therapeutic agents. Its well-defined chemical and structural properties, coupled with straightforward synthetic accessibility, make it an attractive starting point for medicinal chemistry campaigns. The broader class of quinoxaline derivatives has demonstrated significant potential, particularly in oncology, by targeting fundamental cancer-related pathways. This technical guide provides a solid foundation for researchers to further explore and exploit the therapeutic promise of this important class of heterocyclic compounds.
References
- 1. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Bromophenyl)quinoxaline 96 5021-45-4 [sigmaaldrich.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
